molecular formula C15H14N2O2 B6308324 N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088942-81-6

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

Cat. No.: B6308324
CAS No.: 2088942-81-6
M. Wt: 254.28 g/mol
InChI Key: DLQQLLNYEZWXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is a chemical compound of interest in medicinal chemistry research. While specific biological data for this exact molecule is not widely published in the available literature, it belongs to a class of phenylacetamide derivatives that are actively investigated for their potential in pharmaceutical development . Related structural analogs, particularly those based on a phenylacetamide scaffold, have shown significant research value as potent and selective synthetic agonists for the orphan G-protein coupled receptor GPR88 . GPR88 is a prominent target in neuroscience research, with studies suggesting its potential relevance for psychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and addiction . The structure of this compound, which incorporates both acetamide and acetylpyridine groups, is typical of scaffolds used in structure-activity relationship (SAR) studies to explore ligand-receptor interactions and optimize drug-like properties . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(5-acetylpyridin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(18)12-7-8-14(16-9-12)13-5-3-4-6-15(13)17-11(2)19/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQQLLNYEZWXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group and aromatic rings in this compound participate in oxidation under catalytic conditions. Manganese-based complexes, such as [(S,S)-N,N′-bis(2-pyridylmethyl)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn(CF₃SO₃)₂], enable selective oxidation in the presence of acetic acid. This reaction produces ketones and alcohols via a metal-centered mechanism rather than radical pathways .

Catalyst Oxidizing Agent Product Turnover Number (TON) Reference
Mn Complex AAcOOH/H₂O₂KetonesUp to 970
Mn Complex BH₂O₂/AcOHEpoxidesUp to 1000

Key Findings :

  • High enantioselectivity observed in epoxidation of olefins .

  • Cyclohexanol/cyclohexanone ratios (4.9:5.1) confirm non-radical pathways .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. For example, treatment with HCl or NaOH cleaves the amide bond, producing 2-(5-acetylpyridin-2-yl)aniline and acetic acid.

Condition Reagent Product Yield Reference
AcidicHCl (6M)2-(5-Acetylpyridin-2-yl)aniline + CH₃COOH~85%
BasicNaOH (2M)2-(5-Acetylpyridin-2-yl)aniline + CH₃COO⁻~78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Basic hydrolysis involves nucleophilic attack by hydroxide ions at the carbonyl carbon.

Nucleophilic Substitution

The pyridine ring’s nitrogen and acetyl group’s carbonyl carbon are sites for nucleophilic attack. For instance, the compound forms covalent bonds with cysteine residues (e.g., Cys278 in PRMT5) through nucleophilic aromatic substitution, as demonstrated in crystallographic studies .

Nucleophile Reaction Site Product Application Reference
Cysteine thiolPyridazinone ringCovalent adductEnzyme inhibition
AminesAcetyl carbonylSubstituted amidesProdrug synthesis

Structural Evidence :

  • X-ray crystallography (PDB ID: 6V0P) confirms covalent bonding at the pyridazinone’s 4-position .

  • π-π stacking with Phe243 and Tyr286 stabilizes transition states .

Reduction Reactions

Theoretical Pathway :

  • LiAlH₄ Reduction :
    CH3COCH3CH2OH\text{CH}_3\text{CO} \rightarrow \text{CH}_3\text{CH}_2\text{OH}

  • Catalytic Hydrogenation :
    R-C≡NH2/PdR-CH2NH2\text{R-C≡N} \xrightarrow{\text{H}_2/\text{Pd}} \text{R-CH}_2\text{NH}_2

Synthetic Modifications

The compound serves as a precursor in synthesizing derivatives with enhanced bioactivity. For example:

  • Methylation : Introducing methyl groups at the pyridine ring’s unsubstituted carbons improves solubility without significant loss of potency .

  • Acetylation : Further acetylation of the aniline group alters pharmacokinetic properties.

Modification Reagent Effect Reference
Pyridine methylationCH₃I/K₂CO₃Increased solubility
Aniline acetylationAc₂O/pyridineEnhanced metabolic stability

Scientific Research Applications

Medicinal Chemistry

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide serves as a building block for synthesizing potential drug candidates with various biological activities:

  • Antitumor Activity : The compound has demonstrated promising antitumor properties. Derivatives of similar structures have shown effective inhibition of cancer cell lines such as A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer) with IC50 values in the micromolar range. Mechanisms include apoptosis induction and cell cycle arrest through reactive oxygen species (ROS) accumulation.
  • Antimicrobial Activity : Acetamide derivatives, including this compound, exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, showing significant activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis.

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its versatile functional groups allow for various chemical modifications, enabling the development of novel compounds with tailored properties.

Materials Science

In materials science, this compound contributes to developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for potential applications in creating advanced materials for electronics or photonics.

Case Study 1: Antitumor Activity Assessment

A study evaluated the effects of a structurally similar compound on PC-3 prostate cancer cells. At concentrations of 10 μM, the compound induced a total apoptosis rate of approximately 63%, comparable to standard treatments. Flow cytometry revealed significant alterations in cell cycle distribution favoring G0/G1 phase arrest.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 2 to 200 μg/mL depending on the specific bacterial strain tested.

Mechanism of Action

The mechanism of action of N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide involves its interaction with specific molecular targets. The acetyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide
  • Key Feature : Positional isomer of the target compound, with the acetylpyridinyl group attached at the phenyl ring’s 4-position instead of 2-position.
  • Impact : Altered steric and electronic environments may influence receptor binding. For example, the 4-substituted isomer may exhibit reduced steric hindrance compared to the 2-substituted analog .
N-(5-Bromopyridin-2-yl)acetamide
  • Key Feature : Bromine atom at the pyridine’s 5-position.
2-{[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide
  • Key Feature : Oxadiazole ring and sulfanyl group.
  • Impact : The oxadiazole acts as a bioisostere, improving hydrogen-bonding capacity and solubility (MW: ~332.37 g/mol). The sulfur atom may enhance metabolic stability but could increase synthetic complexity .
N-(5-Fluoro-4-methylpyridin-2-yl)acetamide
  • Key Feature : Fluorine and methyl groups on the pyridine ring.
  • Impact: Fluorine’s electronegativity improves metabolic stability and membrane permeability (MW: 182.18 g/mol).
2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide
  • Key Feature : Trifluoromethyl and nitro groups.
  • Impact : Strong electron-withdrawing effects from the trifluoromethyl and nitro groups enhance reactivity but may lead to cytotoxicity (MW: 235.12 g/mol) .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Key Functional Groups Pharmacological Notes
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide 254.28 ~2.1 Acetylpyridinyl, phenyl, acetamide Moderate lipophilicity; potential kinase inhibition
N-(5-Bromopyridin-2-yl)acetamide 215.06 ~1.8 Bromopyridinyl, acetamide Halogen bonding; possible genotoxicity
Oxadiazole-sulfanyl analog 332.37 ~1.5 Oxadiazole, sulfanyl, furyl Enhanced solubility; antiviral activity
N-(5-Fluoro-4-methylpyridin-2-yl)acetamide 182.18 ~1.2 Fluoro, methyl, pyridinyl High metabolic stability; CNS penetration
Trifluoro-nitro analog 235.12 ~0.9 Trifluoromethyl, nitro Cytotoxicity risk; antibacterial potential

<sup>a</sup> Predicted using fragment-based methods.

Pharmacological Activity Trends

  • Acetylpyridinyl vs. Oxadiazole : The oxadiazole derivatives exhibit stronger hydrogen-bonding capacity, often correlating with higher enzymatic inhibition (e.g., COX-2 inhibition) . However, the acetylpyridinyl group in the target compound offers a balance between activity and synthetic simplicity.
  • Electron-Withdrawing Groups: Trifluoromethyl and nitro groups () increase reactivity but may reduce selectivity due to non-specific interactions. The acetyl group provides moderate electron withdrawal without excessive reactivity .
  • Halogen vs. Methyl Substituents : Bromine improves target affinity but complicates ADME profiles, whereas methyl groups enhance pharmacokinetics without significant toxicity .

Biological Activity

N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound features a pyridine ring substituted with an acetyl group and a phenyl moiety. The structural formula can be represented as follows:

C13H12N2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}

This compound belongs to a broader class of N-(pyridin-2-yl)amides, which are known for their diverse pharmacological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The acetyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the pyridine ring can engage in π-π interactions, which may modulate enzyme or receptor activities, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

Pathogen Activity
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaLow
Candida albicansModerate

These results suggest its potential application in treating infections caused by resistant bacterial strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Several studies have reported its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μM)
MCF7 (Breast Cancer)29.3
HCT116 (Colon Cancer)18.8
A549 (Lung Cancer)26.0

The acetyl group appears to enhance the compound's anticancer activity by promoting apoptosis and inhibiting cell proliferation .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study on the antimicrobial efficacy of this compound against standard strains revealed significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Screening : A series of derivatives were synthesized based on the core structure of this compound, with some analogs showing enhanced potency against MCF7 and HCT116 cell lines compared to the parent compound, indicating that structural modifications can optimize biological activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer pathways, supporting its role as a potential therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.